molecular formula C10H15NO2 B6204941 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2742659-32-9

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6204941
CAS No.: 2742659-32-9
M. Wt: 181.2
InChI Key:
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Description

3-(1-Hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclobutane ring fused to a seven-membered azaspiro ring system, with a hydroxy group attached to the cyclobutane ring. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the spirocyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of the rings and functional groups.

    Bicyclo[3.2.0]heptanes: These compounds have a different ring fusion pattern and may exhibit distinct chemical properties.

Uniqueness

3-(1-Hydroxycyclobutyl)-1-azaspiro[33]heptan-2-one is unique due to its specific spirocyclic structure and the presence of a hydroxy group on the cyclobutane ring

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one involves the conversion of a cyclobutene derivative to a cyclobutanone intermediate, followed by a spirocyclization reaction with an amine to form the final product.", "Starting Materials": [ "Cyclobutene", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "2-Aminocycloheptanone" ], "Reaction": [ "Cyclobutene is reacted with sodium borohydride in methanol to form the corresponding cyclobutane derivative.", "The cyclobutane derivative is then oxidized with acetic acid and hydrochloric acid to form the cyclobutanone intermediate.", "The cyclobutanone intermediate is then reacted with 2-aminocycloheptanone in the presence of a Lewis acid catalyst to form the spirocyclic product, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one." ] }

CAS No.

2742659-32-9

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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